4-Methylpiperidin-1-amine

概要

説明

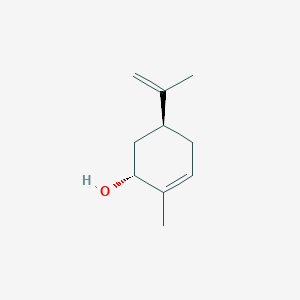

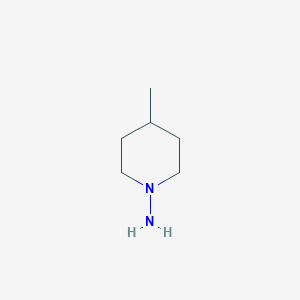

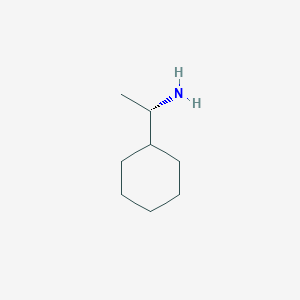

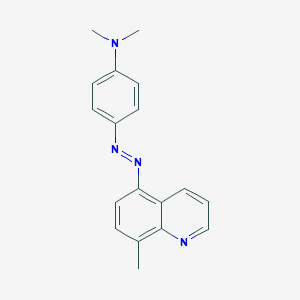

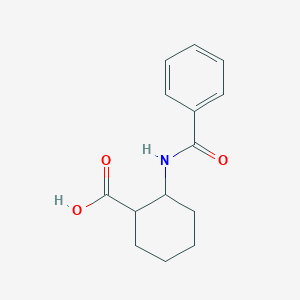

4-Methylpiperidin-1-amine is a structural motif present in various bioactive compounds and serves as a key building block in the synthesis of pharmaceuticals such as CCR5 antagonists, which are important in the treatment of HIV-1 as entry inhibitors . The molecule consists of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, with a methyl group attached to the nitrogen atom (N-methyl) and another methyl group at the 4-position of the ring.

Synthesis Analysis

The synthesis of 4-methylpiperidin-1-amine derivatives can be achieved through several methods. One approach involves the use of isonipecotate as a starting material, followed by a Curtius rearrangement to introduce various substituents at the 4-position of the piperidine ring . Another method includes the reductive amination of 2,6-diarylpiperidin-4-ones using sodium cyanoborohydride at room temperature . Additionally, palladium-catalyzed Buchwald-Hartwig amination reactions have been employed to synthesize 1-heteroaryl-4-(N-methyl)aminopiperidine derivatives from heteroaryl chloride derivatives .

Molecular Structure Analysis

The molecular structure and conformation of 4-methylpiperidin-1-amine derivatives have been studied using various techniques. X-ray crystallography and quantum chemistry have been used to investigate the structures and interactions in hydrates of substituted piperidines . NMR analyses, including 1H, 13C, and 19F, have been utilized to characterize the conformation of the piperidine ring in solution . These studies have provided insights into the solid and solution conformations of these compounds.

Chemical Reactions Analysis

4-Methylpiperidin-1-amine and its derivatives participate in various chemical reactions. For instance, they can undergo regio- and stereoselective amination processes, as demonstrated in the synthesis of trans-4-amino-1-benzyl-3-hydroxypiperidines . They can also react with ammonia and amines in a modified Strecker synthesis to produce mixtures of stereoisomers of 4-amino-, 4-methylamino-, and 4-dimethylamino-4-cyanopiperidines . Furthermore, they can be involved in condensation reactions, as shown in the synthesis of 1-(4-chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methylpiperidin-1-amine derivatives are influenced by their molecular structure. The substituted piperidines can form various hydrates, with the number of hydrates being reduced due to the piperidine ring substitution . The thermal stability and phase transitions of these compounds have been investigated using techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The polymorphism of these compounds has also been studied, indicating that they can crystallize into different forms depending on the conditions .

科学的研究の応用

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

-

Anticancer Agents : Piperidine derivatives have been utilized as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers .

-

Antiviral Agents : Some piperidine derivatives have been used as antiviral agents . They can inhibit the replication of certain viruses, providing a potential treatment for viral infections .

-

Antimalarial Agents : Certain piperidine derivatives have been found to be effective against malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria .

-

Antimicrobial and Antifungal Agents : Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, helping to treat various infections .

-

Antihypertensive Agents : Some piperidine derivatives have been used to treat hypertension . They can help lower blood pressure, reducing the risk of heart disease and stroke .

-

Analgesic and Anti-inflammatory Agents : Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . They can help relieve pain and reduce inflammation, improving the quality of life for people with certain conditions .

Safety And Hazards

将来の方向性

Piperidine derivatives, such as 4-Methylpiperidin-1-amine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and are used in the synthesis of various drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions in this field may involve the development of more efficient and environmentally friendly synthesis methods, as well as the exploration of new therapeutic applications for piperidine derivatives .

特性

IUPAC Name |

4-methylpiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-2-4-8(7)5-3-6/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUHQKVINDTPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395685 | |

| Record name | 4-methylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpiperidin-1-amine | |

CAS RN |

19107-42-7 | |

| Record name | 4-methylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione](/img/structure/B97317.png)